molecular formula C11H10N2O4 B3074829 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid CAS No. 1023811-68-8

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid

Cat. No.: B3074829
CAS No.: 1023811-68-8
M. Wt: 234.21 g/mol
InChI Key: JKKJMIJFMZNRCM-UHFFFAOYSA-N
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Description

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring, which is substituted with a methyl group. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydroxylamine under acidic conditions to form an amidoxime intermediate. This intermediate is then cyclized to form the oxadiazole ring.

    Attachment to Benzoic Acid: The oxadiazole ring is then linked to the benzoic acid moiety through an ether linkage. This can be achieved by reacting the oxadiazole with a suitable benzoic acid derivative under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound has a similar structure but differs in the position of the oxadiazole ring.

    2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid: Another similar compound with the oxadiazole ring attached at a different position on the benzoic acid moiety.

Uniqueness

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-12-10(17-13-7)6-16-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKJMIJFMZNRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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